REACTION_CXSMILES
|
CC([O-])(C)C.[K+].CC1C=CC(S([CH2:17][N+:18]#[C-])(=O)=O)=CC=1.[CH:20]([C:22]1[C:30]([O:31][CH3:32])=[CH:29][C:28]([CH3:33])=[C:27]2[C:23]=1[CH:24]=[CH:25][N:26]2C(OC(C)(C)C)=O)=O.CO>C1COCC1>[CH3:32][O:31][C:30]1[C:22]([CH2:20][C:17]#[N:18])=[C:23]2[C:27](=[C:28]([CH3:33])[CH:29]=1)[NH:26][CH:25]=[CH:24]2 |f:0.1|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C2C=CN(C2=C(C=C1OC)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −78° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction was removed from the dry ice bath
|
Type
|
WAIT
|
Details
|
After 30 minutes the reaction was placed in a 40° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
water bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
At this point, the reaction was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was quenched with a saturated solution of ammonium chloride
|
Type
|
ADDITION
|
Details
|
diluted with water and EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the organics layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
to purify via FCC (0-50% EtOAc:heptanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |